molecular formula C18H18N2O5S2 B2507574 methyl N-(4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)carbamate CAS No. 2097918-46-0

methyl N-(4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)carbamate

Cat. No.: B2507574
CAS No.: 2097918-46-0
M. Wt: 406.47
InChI Key: HQORVCKNHNVQGW-UHFFFAOYSA-N
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Description

Methyl N-(4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)carbamate is a useful research compound. Its molecular formula is C18H18N2O5S2 and its molecular weight is 406.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

Studies on sulfonamide hybrids, incorporating structures akin to the target compound, have been synthesized and shown to exhibit significant antimicrobial activities. For instance, the synthesis of novel sulfonamide derivatives bearing carbamate/acyl-thiourea scaffolds demonstrated promising antibacterial properties, highlighting the potential of such compounds in developing new antimicrobial agents (Hussein, 2018).

Photophysical Properties and Applications

Research into the photophysical properties of compounds with furan and thiophene moieties, similar to the target compound, has led to applications in dye-sensitized solar cells. Derivatives of phenothiazine with furan and thiophene linkers have been synthesized, showing variations in device performance based on the conjugated linkers used, suggesting potential in photovoltaic applications (Kim et al., 2011).

Chemical Synthesis and Modification

The target compound's structure is conducive to various synthetic and modification strategies. Research on similar structures has focused on regiocontrolled synthesis of γ-hydroxybutenolides from furans, demonstrating the versatility of furan and thiophene derivatives in synthetic chemistry (Kotzabasaki et al., 2016). Additionally, the synthesis of carbamate derivatives of coumarin and chromene from related precursors underscores the potential of such compounds in creating diverse organic molecules (Velikorodov & Imasheva, 2008).

Prodrug Development

Compounds bearing the carbamate moiety, related to the target compound, have been explored as prodrugs for enhancing the pharmacological profile of active pharmaceutical ingredients. This approach has been particularly investigated for anti-Helicobacter pylori agents, showing that carbamate derivatives can significantly improve microbial inhibition while reducing toxicity (Carcanague et al., 2002).

Mechanism of Action

The compound also contains a sulfamoyl group and a carbamate group. Sulfamoyl groups are found in some types of drugs, including certain antibiotics and diuretics. They can bind to enzymes and proteins, potentially altering their function . Carbamates are organic compounds derived from carbamic acid and are used in a variety of applications, from pesticides to pharmaceuticals. They can inhibit enzymes, particularly acetylcholinesterase, which is essential for nerve function .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as the context in which it is being used .

Properties

IUPAC Name

methyl N-[4-[[2-(furan-2-yl)-2-thiophen-3-ylethyl]sulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S2/c1-24-18(21)20-14-4-6-15(7-5-14)27(22,23)19-11-16(13-8-10-26-12-13)17-3-2-9-25-17/h2-10,12,16,19H,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQORVCKNHNVQGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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